molecular formula C21H26N2O4 B11645097 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methoxybenzyl)piperazine

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methoxybenzyl)piperazine

Cat. No.: B11645097
M. Wt: 370.4 g/mol
InChI Key: MQQKZILVHNQLIJ-UHFFFAOYSA-N
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Description

1-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with methoxybenzodioxole and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common approach is the use of a palladium-catalyzed C-N cross-coupling reaction. This method allows for the formation of the piperazine ring with the desired substitutions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced catalysts and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C21H26N2O4/c1-24-18-5-3-4-16(10-18)13-22-6-8-23(9-7-22)14-17-11-19(25-2)21-20(12-17)26-15-27-21/h3-5,10-12H,6-9,13-15H2,1-2H3

InChI Key

MQQKZILVHNQLIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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